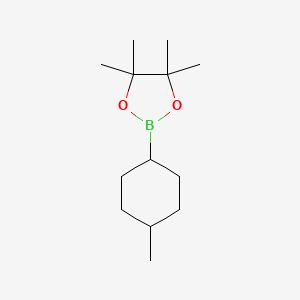
4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane: is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane typically involves the reaction of 4-methylcyclohexylboronic acid with appropriate reagents under controlled conditions. One common method is the Mitsunobu reaction , where the boronic acid is reacted with a suitable alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the borolane derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the precise addition of reagents and control of reaction parameters is common to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes several types of reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : Reduction reactions can be used to convert the boronic acid group to boronic alcohols.
Substitution: : Substitution reactions at the boronic acid group can lead to the formation of various boronic esters and borates.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: : Various alcohols and amines can be used as nucleophiles in substitution reactions.
Major Products Formed
Boronic Esters: : Formed through the reaction with alcohols.
Borates: : Resulting from the oxidation of boronic acids.
Boronic Alcohols: : Produced through reduction reactions.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane: has several applications in scientific research:
Chemistry: : Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: : Employed in the labeling of biomolecules for imaging and detection purposes.
Medicine: : Investigated for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: : Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The compound exerts its effects through the formation of boronic esters and borates, which can interact with various biological targets. The boronic acid group can form reversible covalent bonds with diols and other functional groups, making it useful in molecular recognition and sensing applications.
Vergleich Mit ähnlichen Verbindungen
4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane: is similar to other boronic acid derivatives, such as phenylboronic acid and 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP). its unique structure and reactivity profile set it apart, making it particularly useful in specific applications.
List of Similar Compounds
Phenylboronic Acid
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP)
Boronic Esters
Borates
Eigenschaften
Molekularformel |
C13H25BO2 |
|---|---|
Molekulargewicht |
224.15 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h10-11H,6-9H2,1-5H3 |
InChI-Schlüssel |
DUHLPAOEZODUSL-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


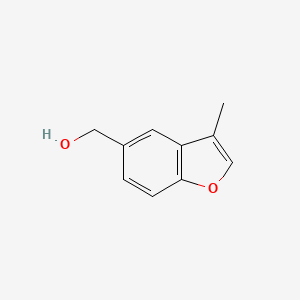

![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)
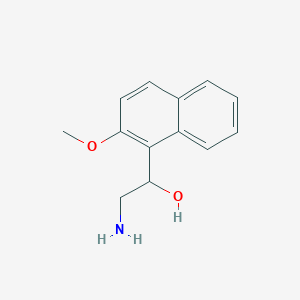

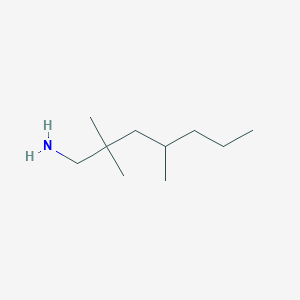
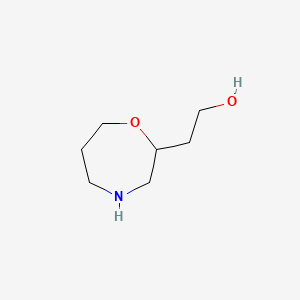
![N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine](/img/structure/B15324698.png)


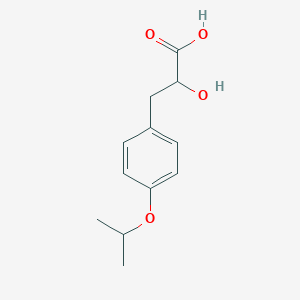
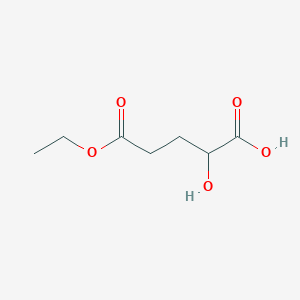
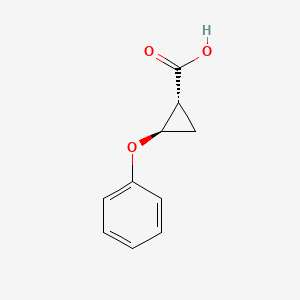
![6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15324748.png)
